

Application Notes and Protocols: Deprotection of t-Boc-Aminooxy-PEG11-amine

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Compound of Interest

Compound Name: *t*-Boc-Aminooxy-PEG11-amine

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Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates.[1] Its popularity lies in its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] **t-Boc-Aminooxy-PEG11-amine** is a valuable heterobifunctional linker that incorporates a hydrophilic polyethylene glycol (PEG) spacer, an aminooxy group for conjugation to carbonyls, and a terminal amine for further functionalization.

This document provides detailed protocols for the deprotection of the t-Boc group from **t-Boc-Aminooxy-PEG11-amine** to yield the free aminooxy-PEG11-amine. The resulting product is a key intermediate for subsequent bioconjugation reactions. The protocols described herein utilize common and effective acidic reagents: trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.

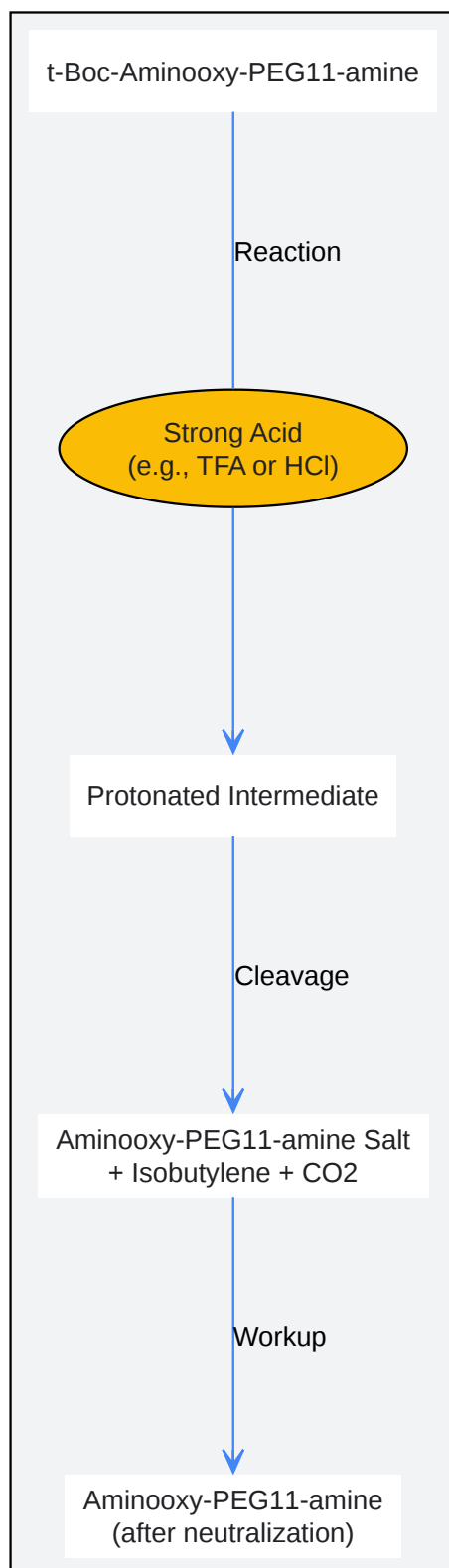
Principle of Deprotection

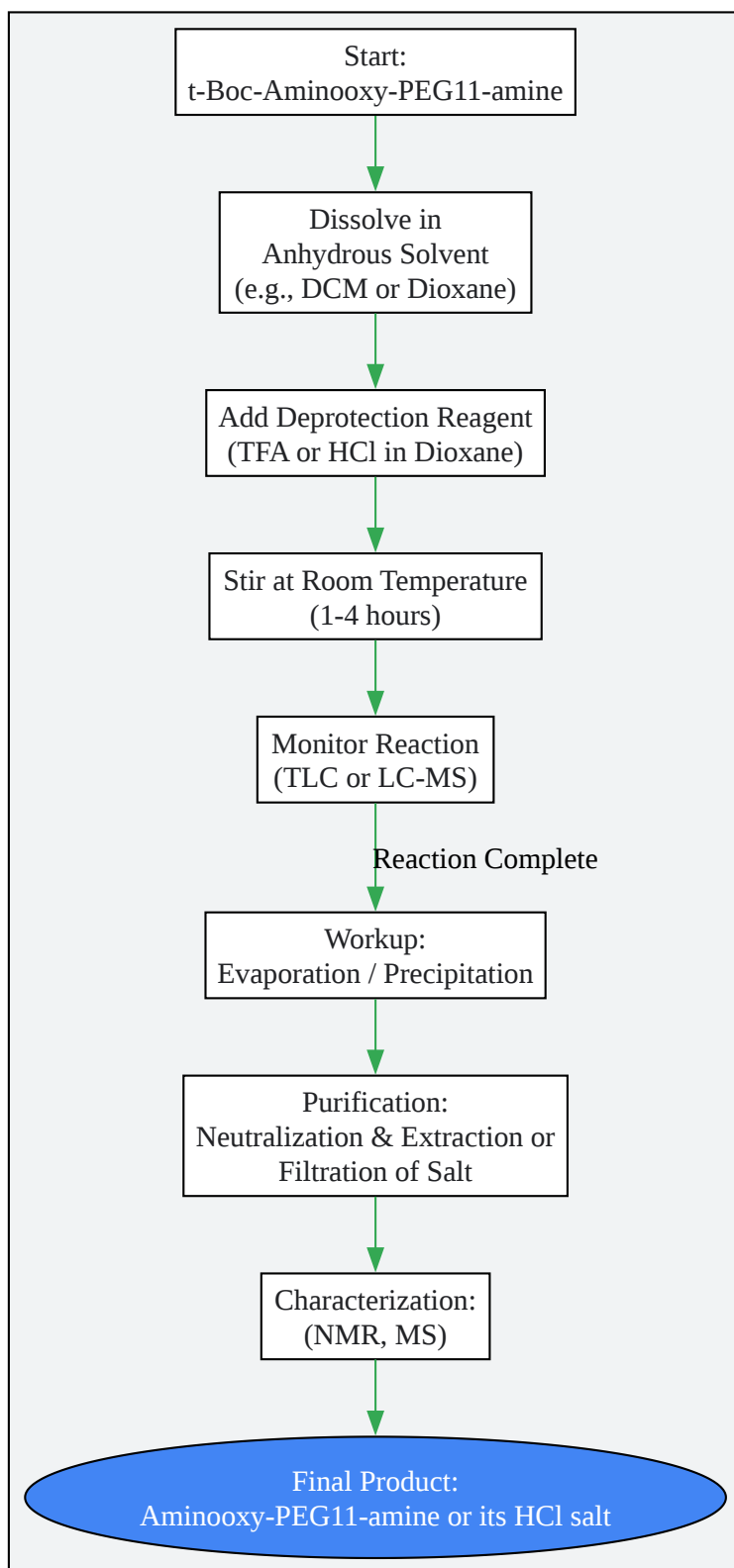
The deprotection of the t-Boc group is an acid-labile cleavage reaction.[3] The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl. This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to release

carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.^[2]

Chemical Reaction Pathway

The deprotection of **t-Boc-Aminoxy-PEG11-amine** proceeds as follows:





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References

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